molecular formula C₁₉H₃₅Cl₃N₁₂O₆ B1142152 Capreomycin IIB Trihydrochloride CAS No. 71772-33-3

Capreomycin IIB Trihydrochloride

Cat. No.: B1142152
CAS No.: 71772-33-3
M. Wt: 633.92
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Description

Capreomycin IIB Trihydrochloride is a cyclic polypeptide antibiotic that belongs to the aminoglycoside family. It is primarily used as a second-line treatment for multidrug-resistant tuberculosis. This compound is produced by the bacterium Streptomyces capreolus and is known for its ability to inhibit protein synthesis in bacteria, making it effective against Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Capreomycin IIB Trihydrochloride is synthesized through a series of complex biochemical reactions involving the bacterium Streptomyces capreolus. The production process includes fermentation, extraction, and purification steps. The fermentation process involves growing the bacterium in a nutrient-rich medium, followed by the extraction of the antibiotic from the culture broth. The extracted compound is then purified using various chromatographic techniques to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterium Streptomyces capreolus is cultured in bioreactors under controlled conditions to maximize yield. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The final product is obtained in the form of a trihydrochloride salt, which enhances its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Capreomycin IIB Trihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antibacterial activity. These derivatives are often tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis .

Scientific Research Applications

Capreomycin IIB Trihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and modification of cyclic polypeptides. In biology, it serves as a tool for investigating the mechanisms of protein synthesis inhibition in bacteria. In medicine, it is a critical component of multidrug-resistant tuberculosis treatment regimens.

Mechanism of Action

The mechanism of action of Capreomycin IIB Trihydrochloride involves the inhibition of protein synthesis in bacteria. The compound binds to the 70S ribosomal unit, preventing the formation of functional proteins necessary for bacterial survival. This binding results in the production of abnormal proteins, ultimately leading to bacterial cell death. The primary molecular target of this compound is the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA in Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds: Capreomycin IIB Trihydrochloride is similar to other aminoglycoside antibiotics such as kanamycin, amikacin, and streptomycin. These compounds share a common mechanism of action and are used in the treatment of tuberculosis and other bacterial infections .

Uniqueness: What sets this compound apart from other similar compounds is its unique cyclic polypeptide structure, which contributes to its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Additionally, its ability to bind to multiple sites on the bacterial ribosome enhances its antibacterial activity and reduces the likelihood of resistance development .

Properties

CAS No.

71772-33-3

Molecular Formula

C₁₉H₃₅Cl₃N₁₂O₆

Molecular Weight

633.92

Synonyms

Cyclo[(2S)-2-amino-β-alanyl-L-alanyl-3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl] Trihydrochloride;  1-De[(S)-3,6-diaminohexanoic acid]-6-L-alaninecapreomycin IA Trihy

Origin of Product

United States

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